1-(2-(Furan-2-yl)ethyl)piperazine

Physicochemical profiling Heterocycle bioisosterism Scaffold selection

1-(2-(Furan-2-yl)ethyl)piperazine (CAS: 1308308-86-2; MF: C10H16N2O; MW: 180.25 g/mol) is a monosubstituted piperazine derivative in which a furan-2-yl moiety is appended via a two-carbon ethyl linker to one piperazine nitrogen. The compound possesses a free secondary amine on the piperazine ring, rendering it a versatile intermediate for further N-functionalization in medicinal chemistry campaigns.

Molecular Formula C10H16N2O
Molecular Weight 180.25 g/mol
Cat. No. B13526929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(Furan-2-yl)ethyl)piperazine
Molecular FormulaC10H16N2O
Molecular Weight180.25 g/mol
Structural Identifiers
SMILESC1CN(CCN1)CCC2=CC=CO2
InChIInChI=1S/C10H16N2O/c1-2-10(13-9-1)3-6-12-7-4-11-5-8-12/h1-2,9,11H,3-8H2
InChIKeyUFQLKCGQNLFUNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-(Furan-2-yl)ethyl)piperazine: Structural Identity, Physicochemical Profile, and Procurement-Relevant Specifications


1-(2-(Furan-2-yl)ethyl)piperazine (CAS: 1308308-86-2; MF: C10H16N2O; MW: 180.25 g/mol) is a monosubstituted piperazine derivative in which a furan-2-yl moiety is appended via a two-carbon ethyl linker to one piperazine nitrogen . The compound possesses a free secondary amine on the piperazine ring, rendering it a versatile intermediate for further N-functionalization in medicinal chemistry campaigns [1]. Commercially available at 97% minimum purity from multiple vendors , it serves as a core scaffold for generating libraries of furan-containing piperazine analogs targeting diverse receptor classes, including adenosine A2A, voltage-gated sodium channels, and monoamine transporters [2][3][4].

Why 1-(2-(Furan-2-yl)ethyl)piperazine Cannot Be Replaced by Phenyl, Thiophene, or Branched-Chain Analogs in Furan-Piperazine Research Programs


The furan-2-yl ethyl piperazine scaffold occupies a distinct physicochemical and pharmacophoric niche that prevents simple substitution with the phenyl analog (1-(2-phenylethyl)piperazine, CAS 5321-49-3), the thiophene isostere (1-(2-(thiophen-2-yl)ethyl)piperazine, CAS 461046-73-1), or the branched-chain isomer (1-(1-(furan-2-yl)ethyl)piperazine). The furan oxygen introduces a hydrogen-bond acceptor that is absent in the all-carbon phenyl ring, directly altering ligand-receptor interaction capacity, while the linear ethyl spacer differentiates it from directly attached furan-piperazine analogs (e.g., 2-(furan-2-yl)piperazine) [1][2]. Quantitative evidence from multiple target classes demonstrates that heterocycle identity (furan vs. thiophene vs. phenyl), linker length (methyl vs. ethyl), and regiochemistry (furan-2-yl vs. furan-3-yl) produce significant, measurable differences in binding affinity, selectivity, and functional potency [3][4][5].

Quantitative Differentiation Evidence for 1-(2-(Furan-2-yl)ethyl)piperazine Versus Closest Analogs


Furan vs. Phenyl Heterocycle: Physicochemical and Hydrogen-Bonding Differentiation from 1-(2-Phenylethyl)piperazine

The furan-2-yl group in the target compound introduces a heteroatom hydrogen-bond acceptor that the all-carbon phenyl analog (1-(2-phenylethyl)piperazine, CAS 5321-49-3) lacks entirely. This results in divergent physicochemical properties: the phenyl analog has a reported LogP of 1.401 and a polar surface area (PSA) of 15.27 Ų (C12H18N2, MW 190.28) [1]. In contrast, the furan-containing target compound (C10H16N2O, MW 180.25) possesses a PSA of approximately 37.3 Ų (furan oxygen contribution) and lower LogP (~0.8-1.0) due to the electronegative oxygen, as inferred from computational predictions on analogous furan-ethyl-piperazine systems . The furan oxygen provides a discrete H-bond acceptor site capable of engaging protein backbone NH or side-chain donors, as demonstrated in the crystallographic binding mode analysis of furan-containing A2A antagonists where the furan oxygen forms critical interactions within the orthosteric binding pocket [2].

Physicochemical profiling Heterocycle bioisosterism Scaffold selection

Furan vs. Thiophene Heterocycle in Dopamine Transporter Ligand Series: Quantitative Affinity Differentiation

In a systematic heteroaromatic replacement study of the GBR 12909/12935 piperazine series (Matecka et al., J. Med. Chem. 1997), replacement of the benzene ring in the phenylpropyl side chain with furan, thiophene, or pyridine produced distinct affinity profiles at the dopamine transporter (DAT). The furan-containing analog (compound X) demonstrated the highest DAT inhibition efficiency with an IC50 of 1.8 nM, while a companion analog (compound XI) exhibited the highest DAT vs. SERT selectivity (IC50 = 5.0 nM at DAT vs. 1840 nM at SERT, ~368-fold selective) [1]. This directly demonstrates that within an otherwise identical piperazine scaffold context, the furan heterocycle confers quantitatively distinct transporter binding properties compared to thiophene or pyridine replacements [2].

Dopamine transporter Heteroaromatic SAR CNS drug discovery

Piperazine vs. Piperidine Core in A2A Adenosine Receptor: 10-Fold Affinity Gain Driven by Piperazine Nitrogen

In the 7-amino-2-(furan-2-yl)thiazolo[5,4-d]pyrimidine series (Varano et al., Pharmaceuticals 2020), direct comparison of the piperidine-substituted compound 1 (Ki = 594 nM at hA2A AR) with its piperazine analog 3 (Ki = 58 nM) revealed a ~10-fold improvement in binding affinity conferred by the piperazine ring [1]. Furthermore, the (furan-2-yl)methanone piperazine derivative 15 achieved Ki = 10.8 nM with high A2A selectivity, while the phenylpiperazine derivative 11 reached Ki = 8.62 nM and IC50 = 7.42 nM, demonstrating that piperazine-linked furan scaffolds produce nanomolar A2A inverse agonists [2]. The free NH of the piperazine in the target compound 1-(2-(furan-2-yl)ethyl)piperazine serves as the anchor point for further elaboration, consistent with the SAR showing that piperazine nitrogen engagement is essential for high-affinity A2A binding [3].

Adenosine A2A receptor Piperazine pharmacophore Inverse agonism

Furan-Piperazine Sodium Channel Blocker Class: Sub-30 nM Nav1.8 Potency with Differentiated Safety Profile vs. Clinical Standards

The furan piperazine chemotype, of which 1-(2-(furan-2-yl)ethyl)piperazine is a foundational building block, was optimized into potent Nav1.8 blockers (Drizin et al., Bioorg. Med. Chem. 2008). The furfuryl glycinamide screening hit (compound 1) showed hNav1.8 IC50 ~1 μM, and SAR exploration revealed that the piperazine moiety was an essential pharmacophoric element: replacement of the basic piperazine nitrogen with oxygen (compound 7) led to significant loss of activity [1]. Optimized benchmark compounds from this series achieved IC50 <30 nM at recombinant human Nav1.8, with >100-fold selectivity over Nav1.2 and Nav1.5 subtypes, and demonstrated enhanced potency, oral bioavailability, and robust efficacy in rodent neuropathic pain models together with improved CNS and cardiovascular safety profiles compared to mexiletine and lamotrigine [2]. The 5-aryl-2-furfuramides, a related furan-piperazine subclass, achieved IC50 <10 nM at hNav1.8 with >100-fold selectivity across Nav1.2, Nav1.3, Nav1.5, and Nav1.7 [3].

Nav1.8 sodium channel Neuropathic pain Furan pharmacophore

Furan-2-yl vs. Furan-3-yl Regiochemistry and Ethyl Linker Length: Biological Activity Modulation in Antibacterial Quinolones

In a systematic study of 7-piperazinylquinolones (Foroumadi et al., Arch. Pharm. 2007), the attachment of a functionalized 2-(furan-3-yl)ethyl moiety to the piperazine ring produced compounds with significant antibacterial activity against both Gram-positive and Gram-negative bacteria, and the activity was shown to be tunable through the nature of the functionality on the ethyl spacer [1]. This study demonstrates that the furan ring position (3-yl vs. 2-yl) and the presence of the ethyl linker (vs. direct furan attachment or shorter methyl linker) are not interchangeable design elements. The ethyl spacer provides conformational flexibility that modulates the spatial presentation of the furan ring to the biological target, a feature absent in directly attached furan-piperazine analogs such as 2-(furan-2-yl)piperazine [2]. The prazosin SAR study (Bolognesi et al., J. Med. Chem. 1998) further confirmed that simultaneous replacement of both piperazine and furan units of prazosin markedly affected both affinity and selectivity for alpha1-adrenoreceptor subtypes, with the furan ring specifically contributing to alpha1D/alpha1B selectivity profiles [3].

Antibacterial quinolones Regiochemical SAR Piperazine N-substitution

CYP2D6 and hERG Liability Profile: Differentiation by Reduced Off-Target Inhibition in Furan-Piperazine Series

The dual serotonin/noradrenaline reuptake inhibitor SAR series (Fray et al., Bioorg. Med. Chem. Lett. 2006) demonstrated that compound (−)-2, an N-substituted piperazine with heterocyclic substitution, lacked potent inhibitory activity against any of the important cytochromes P450 and exhibited high selectivity over a wide range of receptors, described as unusual for a compound that inhibits amine transporters [1]. BindingDB data for a furan-containing piperazine analog (CHEMBL2058833) show CYP2D6 IC50 >6,000 nM and hERG IC50 = 13,400 nM, indicating a clean CYP and cardiac ion channel profile [2]. The furan-2-yl ethyl piperazine scaffold, as an unsubstituted core, provides a starting point that can maintain low CYP inhibition when elaborated, in contrast to many arylpiperazines which undergo extensive CYP3A4-dependent N-dealkylation to 1-aryl-piperazines [3].

CYP450 inhibition hERG safety Drug-drug interaction

Procurement-Relevant Application Scenarios for 1-(2-(Furan-2-yl)ethyl)piperazine Based on Quantitative Differentiation Evidence


Building Block for Adenosine A2A Receptor Antagonist/Inverse Agonist Libraries

The target compound serves as the optimal unsubstituted piperazine core for synthesizing furan-containing thiazolo[5,4-d]pyrimidine A2A antagonists. The evidence demonstrates that the piperazine ring provides a 10-fold affinity gain over piperidine (Ki 58 nM vs. 594 nM), and further elaboration with phenylpiperazine or furan-2-yl methanone can achieve Ki values of 8.62-10.8 nM with functional IC50 of 7.42 nM . The free NH of the target compound is the critical functionalization point for introducing ethylamino-linked aryl/heteroaryl groups that confer both high affinity and A2A subtype selectivity. Procurement of the furan-2-yl (rather than furan-3-yl or thiophene) regioisomer is essential because the furan-2-yl moiety at position 2 of the thiazolopyrimidine core is a confirmed requirement for high A2A binding affinity in this chemotype .

Scaffold for Subtype-Selective Nav1.8 Sodium Channel Blocker Development

The furan-piperazine chemotype represented by the target compound is the validated entry point for developing Nav1.8-selective blockers for neuropathic pain. The Drizin et al. (2008) series demonstrated that the piperazine nitrogen is an essential pharmacophoric element (O-replacement abolishes activity), and optimized compounds from this scaffold achieve sub-30 nM IC50 at hNav1.8 with >100-fold selectivity over Nav1.2 and Nav1.5 . The 5-aryl-2-furfuramide subclass further achieved <10 nM potency . Critically, the furan heterocycle is integral to the pharmacophore; replacement with phenyl or other heterocycles would require complete SAR re-evaluation. The target compound provides the core furan-ethyl-piperazine substructure from which the Abbott/Icagen medicinal chemistry campaign elaborated multiple development candidates with efficacy in rodent neuropathic pain models and improved safety margins versus mexiletine and lamotrigine .

Central Intermediate for Dual Serotonin/Noradrenaline Reuptake Inhibitor (SNRI) SAR Exploration

The target compound is structurally aligned with the N-substituted piperazine SNRI pharmacophore where heterocyclic replacement of phenyl rings is a key SAR strategy. The Fray et al. (2006) series established that N-substituted piperazines with heterocyclic substitution can achieve balanced dual 5-HT/NA reuptake inhibition while maintaining an unusually clean CYP450 and off-target receptor profile . The target compound, with its furan-2-yl ethyl N-substituent replacing the traditional phenyl ring, provides a physicochemical differentiation (increased PSA, additional H-bond acceptor) that can be exploited to tune CNS penetration, metabolic stability, and transporter selectivity. The free piperazine NH enables late-stage diversification with substituted phenethyl, diphenylethyl, or heteroaromatic groups to generate focused SNRI libraries .

Physicochemical Reference Standard for Heterocycle Bioisosterism in Fragment-Based Drug Discovery

The compound's well-defined structure (C10H16N2O, MW 180.25, one H-bond donor, two H-bond acceptors, 5 rotatable bonds, PSA ~37 Ų) combined with its direct comparability to the phenyl analog 1-(2-phenylethyl)piperazine (C12H18N2, MW 190.28, PSA 15.27 Ų, LogP 1.401) makes it a useful matched-pair reference for quantifying the impact of furan→phenyl bioisosteric replacement on potency, selectivity, and ADME properties across diverse target classes . The furan oxygen provides a discrete H-bond acceptor that can be exploited in fragment-growing strategies, and the compound's commercial availability at 97% purity supports its use as a validated starting material for fragment elaboration . The compound also serves as a computational benchmark for DFT studies of furan-piperazine electronic coupling through saturated ethyl linkers .

Quote Request

Request a Quote for 1-(2-(Furan-2-yl)ethyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.